REACTION_CXSMILES
|
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C([N:18]1[CH:22]=[CH:21]N=C1)(N1C=CN=C1)=O.O>CN(C)C=O>[CH3:4][C:3]1[CH:2]=[C:22]([NH:18][C:4]([C:3]2[C:2](=[S:1])[NH:10][CH:9]=[CH:8][CH:7]=2)=[O:6])[CH:21]=[C:8]([CH3:9])[CH:7]=1
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Name
|
|
Quantity
|
90 g
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Type
|
reactant
|
Smiles
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SC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
3,5-xylydine
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
660 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the whole was stirred for 2 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooling
|
Type
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STIRRING
|
Details
|
the whole was stirred for 40 minutes
|
Duration
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40 min
|
Type
|
STIRRING
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Details
|
the resulting mixture was stirred at 60° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The solid was dried at 45° C. under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)NC(=O)C=1C(NC=CC1)=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |